6-(Hydroxymethyl)-1,3-oxazinan-2-one

Chiral building block synthesis Cyclic carbamate yield Pharmaceutical intermediate

Researchers developing novel antibacterial agents face patent barriers with oxazolidinone cores and ring-contraction risks with six-membered analogs. This chiral 1,3-oxazinan-2-one offers a differentiated scaffold with validated derivatization chemistry. - **Key differentiator:** Homologous six-membered ring vs. patented five-membered linezolid core; altered conformation and H-bonding geometry. - **Synthetic utility:** 6-Hydroxymethyl group enables regioselective modification (83% mesylation yield); base-promoted ring contraction (K₂CO₃, >85°C) defines critical handling parameters. - **Supply assurance:** Neutral storage required; available for immediate procurement.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
Cat. No. B14895521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)-1,3-oxazinan-2-one
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1CNC(=O)OC1CO
InChIInChI=1S/C5H9NO3/c7-3-4-1-2-6-5(8)9-4/h4,7H,1-3H2,(H,6,8)
InChIKeyZSXOZHQSPIMCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxymethyl)-1,3-oxazinan-2-one: Chiral Cyclic Carbamate


6-(Hydroxymethyl)-1,3-oxazinan-2-one (CAS 1894948-59-4, C₅H₉NO₃, MW 131.13) is a chiral six-membered cyclic carbamate belonging to the 1,3-oxazinan-2-one class . Structurally, it is the homologous six-membered ring analog of the five-membered 5-(hydroxymethyl)oxazolidin-2-one core found in linezolid-class antibacterial agents [1]. The compound features a primary hydroxyl group at the 6-position, enabling further derivatization to amino, mesylate, or other functional groups [2]. It serves as a chiral intermediate for synthesizing pharmaceutical compounds and amino alcohols [3].

Why 6-(Hydroxymethyl)-1,3-oxazinan-2-one Cannot Be Substituted


The six-membered 1,3-oxazinan-2-one scaffold is not interchangeable with its five-membered oxazolidin-2-one counterpart. The ring-expanded homolog exhibits distinct conformational flexibility, altered hydrogen-bonding geometry, and a fundamentally different thermodynamic profile that influences both its reactivity as a synthetic intermediate and its pharmacological properties as a core scaffold [1]. Critically, 1,3-oxazinan-2-ones undergo base-promoted rearrangement to the thermodynamically more stable five-membered oxazolidinone ring under specific conditions (K₂CO₃, >85 °C), a transformation pathway that is absent in oxazolidinones and directly impacts downstream synthetic strategy [2]. Furthermore, the 6-hydroxymethyl substitution pattern permits regioselective derivatization at the primary alcohol that is not achievable with unsubstituted or 4-substituted oxazinan-2-one analogs [3].

6-(Hydroxymethyl)-1,3-oxazinan-2-one: Comparative Evidence


Synthetic Yield: CDI vs. Cbz Cyclization

In the carbohydrate-derived synthetic route starting from (S)-3-hydroxy-γ-butyrolactone, the key cyclization step using carbonyl diimidazole (CDI) produced the protected 1,3-oxazinan-2-one intermediate 16 in 70–93% yield, followed by quantitative trityl deprotection (100% yield) to afford the target compound 17a [1]. In contrast, the alternative Cbz-protected amine route for the same cyclization resulted in a lower yield, as explicitly noted: 'Attempts at using Cbz-protected amine and using the carbonyl group of the Cbz group to form the carbamate ring resulted in a lower yield' [1]. The racemic Sharpless dihydroxylation route via homoallylic carbamates also produced 6-(hydroxymethyl)-1,3-oxazinan-2-one in high yield, though without a quantified figure reported alongside the CDI method [2]. This demonstrates that the trityl-protected CDI cyclization strategy achieves a defined 70–93% yield advantage over Cbz-based approaches.

Chiral building block synthesis Cyclic carbamate yield Pharmaceutical intermediate

Ring-Size Stability: Oxazinanone vs. Oxazolidinone

The six-membered 1,3-oxazinan-2-one ring undergoes base-promoted rearrangement to the five-membered oxazolidin-2-one, whereas the reverse transformation does not occur under comparable conditions. Specifically, heating 6-(aminomethyl)-1,3-oxazinan-2-one (19b, R = CH₂CH₃) at >85 °C in DMSO with K₂CO₃ promoted complete rearrangement to the corresponding oxazolidinone 20 [1]. In contrast, the same compound heated at >85 °C for 48 h under neutral conditions showed 'almost no decomposition,' and heating with benzylamine alone (without K₂CO₃) did not cause rearrangement [1]. This demonstrates that 1,3-oxazinan-2-ones are kinetically stable under neutral conditions but thermodynamically less stable than their five-membered oxazolidinone counterparts, a property that must be considered during reaction condition selection and storage.

Ring rearrangement Cyclic carbamate stability Base-promoted isomerization

Antibacterial Scaffold: 6- vs. 5-Membered

A head-to-head study by Wang et al. (2006) designed and synthesized novel classes of compounds containing both chiral 1,3-oxazinan-2-one and oxazolidinone core structures with identical tertiary amine and aryl substituent patterns, enabling direct scaffold comparison [1]. Several molecules from both scaffold classes exhibited potent antibacterial activities against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis [1]. The study established that the 1,3-oxazinan-2-one represents 'a new chiral heterocycle for potentially new class of antimicrobials' with structures 'significantly different from those of existing classes of antibiotics' [1]. While specific MIC values for the 6-hydroxymethyl-substituted core itself are not reported (the study evaluated fully elaborated N-aryl tertiary amine derivatives), this work provides the foundational class-level evidence that the six-membered oxazinanone scaffold can deliver antibacterial activity comparable to the clinically validated oxazolidinone scaffold.

Antibacterial scaffold Gram-positive bacteria Structure-activity relationship

Derivatization at 6-Hydroxymethyl Group

The 6-hydroxymethyl group in 17a was converted to the corresponding mesylate 18a in 83% yield (2.38 g from 1.87 g starting material), establishing a reliable derivatization efficiency for this specific substitution pattern [1]. The mesylate was subsequently displaced with benzylamine in DMSO at 60–80 °C to yield the 6-(aminomethyl)-1,3-oxazinan-2-one 19a, demonstrating a two-step conversion from alcohol to amine [1]. In contrast, the 2013 study by Borah et al. synthesized eight new 4,6-disubstituted-1,3-oxazinan-2-one analogs where the 4-position substituent (derived from the aldehyde component in the three-component reaction) varied while the 6-hydroxymethyl group was retained as a constant feature, highlighting that the 6-hydroxymethyl position is the conserved derivatizable handle across analog series [2]. This establishes the 6-hydroxymethyl group as a privileged functionalization site that is preserved across structurally diverse 4,6-disubstituted analogs.

Mesylation Aminomethyl derivatization Chiral amino alcohol synthesis

6-(Hydroxymethyl)-1,3-oxazinan-2-one Applications


Chiral Building Block for Antibacterial Discovery

Based on the class-level evidence that 1,3-oxazinan-2-one derivatives exhibit potent activity against Gram-positive bacteria including S. aureus, E. faecalis, and B. subtilis [1], procurement of the 6-hydroxymethyl-substituted core is recommended for medicinal chemistry teams developing next-generation antibacterial agents. The six-membered ring scaffold offers a structurally differentiated pharmacophore from the widely patented oxazolidinone class, with the 6-hydroxymethyl group providing a validated derivatization handle (83% mesylation yield) for analog synthesis [2].

Synthesis of Chiral 1,3-Amino Alcohols

The carbohydrate-derived synthetic route from (S)-3-hydroxy-γ-butyrolactone delivers the compound with defined (S)-stereochemistry at the 6-position [1], and the 1,3-oxazinan-2-one ring can be hydrolyzed under basic conditions to release enantiomerically pure amino diols [2]. This application is supported by the demonstrated 70–93% cyclization yield and quantitative deprotection, making this compound a reliable entry point for chiral amino alcohol synthesis where (S)-configuration is required [1].

4,6-Disubstituted Oxazinan-2-one Libraries

The 2013 Borah et al. study established a modular three-component synthesis (aldehyde + allyltrimethylsilane + benzyl carbamate) that proceeds through a common 6-hydroxymethyl intermediate [1]. By varying the aldehyde component, diverse 4-substituents can be introduced while retaining the 6-hydroxymethyl handle for further elaboration. This positions 6-(hydroxymethyl)-1,3-oxazinan-2-one as a central intermediate for constructing screening libraries with systematic variation at the 4-position and downstream functionalization at the 6-position.

Stability-Based Storage & Handling

The documented base-promoted rearrangement of 1,3-oxazinan-2-ones to oxazolidinones under K₂CO₃ at >85 °C [1] establishes a critical quality control parameter: this compound must be stored and handled under neutral pH conditions to prevent ring contraction. For procurement specifications, this evidence supports the requirement for neutral buffering in formulation, exclusion of basic impurities in storage containers, and avoidance of high-temperature basic conditions during downstream processing.

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